5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.
Uniqueness
N-Phenyl-5-(1-(p-tolyloxy)ethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The oxygen atom in the ring can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Properties
CAS No. |
90300-05-3 |
---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-[1-(4-methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H17N3O2/c1-12-8-10-15(11-9-12)21-13(2)16-19-20-17(22-16)18-14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,20) |
InChI Key |
ROPCMSWSSTZFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NN=C(O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.